
Phthalidyltheophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalidyltheophylline, also known as this compound, is a useful research compound. Its molecular formula is C15H12N4O4 and its molecular weight is 312.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
Phthalidyltheophylline retains the pharmacological characteristics of theophylline, including:
- Bronchodilation : It acts as a non-selective phosphodiesterase inhibitor, which increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to relaxation of bronchial smooth muscle and improved airflow in patients with asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and matrix metalloproteinases, which are involved in airway remodeling and inflammation .
Respiratory Disorders
This compound is primarily investigated for its application in managing respiratory disorders such as:
- Asthma : The compound has shown efficacy in improving lung function parameters such as forced expiratory volume (FEV1) and forced vital capacity (FVC) .
- Chronic Obstructive Pulmonary Disease : It is used as an adjunct therapy to enhance bronchodilation and reduce exacerbations in COPD patients .
COVID-19 Treatment
Recent studies have proposed this compound as a potential adjunctive treatment for COVID-19 due to its immunomodulatory effects. It may help mitigate inflammatory responses associated with severe cases of the disease by:
Case Studies and Clinical Evidence
Several studies have documented the effects of this compound in clinical settings:
- A retrospective analysis indicated that patients with respiratory conditions receiving this compound showed improved clinical outcomes compared to those on standard treatments alone. Specifically, there was a noted decrease in C-reactive protein levels and improved oxygen saturation metrics .
Study | Population | Intervention | Outcomes |
---|---|---|---|
Wall et al. | COVID-19 patients | This compound vs. standard care | Improved ROX score, reduced CRP levels |
Ram et al. | Elderly patients with COPD | Sustained-release this compound | Safe usage with minimal adverse effects |
特性
CAS番号 |
107745-64-2 |
---|---|
分子式 |
C15H12N4O4 |
分子量 |
312.28 g/mol |
IUPAC名 |
1,3-dimethyl-7-(3-oxo-1H-2-benzofuran-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H12N4O4/c1-17-11-10(12(20)18(2)15(17)22)19(7-16-11)13-8-5-3-4-6-9(8)14(21)23-13/h3-7,13H,1-2H3 |
InChIキー |
GVEJSNXAWZPMNK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C4=CC=CC=C4C(=O)O3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C4=CC=CC=C4C(=O)O3 |
同義語 |
7-(1,3-dihydro-3-oxo-1-isobenzofuranyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione phthalidyl theophylline phthalidyltheophylline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。